molecular formula C7H12O3 B14592568 Methyl (2R)-2-methyloxolane-2-carboxylate CAS No. 61449-98-7

Methyl (2R)-2-methyloxolane-2-carboxylate

Cat. No.: B14592568
CAS No.: 61449-98-7
M. Wt: 144.17 g/mol
InChI Key: CWJSQEOFZMFXDO-SSDOTTSWSA-N
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Description

Methyl (2R)-2-methyloxolane-2-carboxylate is an organic compound with a unique structure that includes an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-methyloxolane-2-carboxylate typically involves the esterification of the corresponding oxolane carboxylic acid. One common method is the reaction of (2R)-2-methyloxolane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-methyloxolane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is (2R)-2-methyloxolane-2-carboxylic acid.

    Reduction: The major product is (2R)-2-methyloxolane-2-methanol.

    Substitution: Depending on the nucleophile, various substituted oxolane derivatives can be formed.

Scientific Research Applications

Methyl (2R)-2-methyloxolane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2R)-2-methyloxolane-2-carboxylate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and methanol. This hydrolysis reaction is crucial for the compound’s role as a prodrug, where the active drug is released upon enzymatic cleavage .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-methyloxolane-2-carboxylate: The enantiomer of Methyl (2R)-2-methyloxolane-2-carboxylate, with similar chemical properties but different biological activity.

    Ethyl (2R)-2-methyloxolane-2-carboxylate: An ester with an ethyl group instead of a methyl group, which may exhibit different reactivity and solubility.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The (2R) configuration may result in different pharmacokinetics and pharmacodynamics compared to its (2S) enantiomer .

Properties

CAS No.

61449-98-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (2R)-2-methyloxolane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3/t7-/m1/s1

InChI Key

CWJSQEOFZMFXDO-SSDOTTSWSA-N

Isomeric SMILES

C[C@@]1(CCCO1)C(=O)OC

Canonical SMILES

CC1(CCCO1)C(=O)OC

Origin of Product

United States

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